molecular formula C26H24N2O4S B281510 N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide

Cat. No. B281510
M. Wt: 460.5 g/mol
InChI Key: OJEZHSCNVRMPNB-COOPMVRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide, also known as ESI-09, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.

Scientific Research Applications

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells by targeting the RAC1 protein. Inflammation and autoimmune disorders can also be treated with N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide, as it inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells.

Mechanism of Action

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide works by inhibiting the activity of the RAC1 protein, which is involved in various cellular processes, including cell growth, migration, and invasion. By inhibiting RAC1, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide can prevent cancer cells from growing and spreading, reduce inflammation, and suppress the activity of immune cells.
Biochemical and Physiological Effects:
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of RAC1 activity, reduction of pro-inflammatory cytokine production, and suppression of immune cell activity. These effects can lead to the inhibition of cancer cell growth and metastasis, as well as the reduction of inflammation and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger molecules or antibodies. Additionally, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide has been shown to have high specificity for RAC1, which reduces the risk of off-target effects. However, one limitation of using N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain studies.

Future Directions

There are several future directions for research involving N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide, including the development of more efficient synthesis methods, the exploration of its potential use in combination with other drugs or therapies, and the investigation of its effects on other cellular processes and diseases. Additionally, further studies are needed to fully understand the safety and efficacy of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide in treating various diseases.

Synthesis Methods

The synthesis of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide involves several steps, including the condensation of 4-ethoxyaniline with 2-hydroxy-1-naphthaldehyde, followed by the reaction with 4-ethylbenzenesulfonyl chloride. The final product is obtained through purification and crystallization processes. This synthesis method has been optimized and improved over time, resulting in higher yields and purity of the final product.

properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide

InChI

InChI=1S/C26H24N2O4S/c1-3-18-9-15-21(16-10-18)33(30,31)28-24-17-25(26(29)23-8-6-5-7-22(23)24)27-19-11-13-20(14-12-19)32-4-2/h5-17,27H,3-4H2,1-2H3/b28-24-

InChI Key

OJEZHSCNVRMPNB-COOPMVRXSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OCC

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OCC

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OCC

Origin of Product

United States

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